molecular formula C23H36N2O2Sn B15209972 (S,4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole)

(S,4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole)

Cat. No.: B15209972
M. Wt: 491.3 g/mol
InChI Key: OQPMFRXMHKGDQA-WGDKBOQESA-N
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Description

(S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) is a complex organic compound characterized by its unique structure, which includes a trimethylstannyl group and two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) typically involves multiple steps, starting with the preparation of the core phenylene structure, followed by the introduction of the trimethylstannyl group and the oxazole rings. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.

Scientific Research Applications

(S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: Its unique structure makes it a potential candidate for the development of novel pharmaceuticals.

    Industry: The compound’s reactivity and stability make it useful in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) exerts its effects depends on its specific application. In chemical reactions, the trimethylstannyl group can act as a leaving group, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-BDPP: A similar compound with diphenylphosphino groups instead of oxazole rings.

    ®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine: Another related compound with different substituents.

Uniqueness

This detailed article provides an overview of (S,4S,4’S)-2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H36N2O2Sn

Molecular Weight

491.3 g/mol

IUPAC Name

[2,6-bis[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-trimethylstannane

InChI

InChI=1S/C20H27N2O2.3CH3.Sn/c1-5-13(3)17-11-23-19(21-17)15-8-7-9-16(10-15)20-22-18(12-24-20)14(4)6-2;;;;/h7-9,13-14,17-18H,5-6,11-12H2,1-4H3;3*1H3;/t13-,14-,17+,18+;;;;/m0..../s1

InChI Key

OQPMFRXMHKGDQA-WGDKBOQESA-N

Isomeric SMILES

CC[C@H](C)[C@H]1COC(=N1)C2=C(C(=CC=C2)C3=N[C@H](CO3)[C@@H](C)CC)[Sn](C)(C)C

Canonical SMILES

CCC(C)C1COC(=N1)C2=C(C(=CC=C2)C3=NC(CO3)C(C)CC)[Sn](C)(C)C

Origin of Product

United States

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